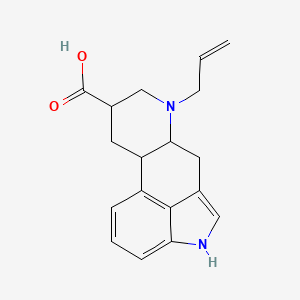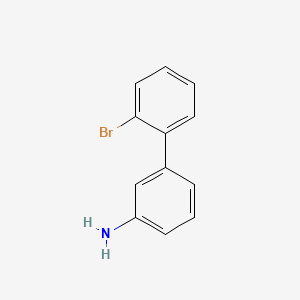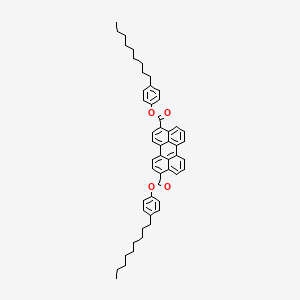
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is a chemical compound that belongs to the family of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a perylene core with two 4-nonylphenyl groups attached to the 3 and 10 positions of the dicarboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nonylphenyl) perylene-3,10-dicarboxylate typically involves the reaction of perylene-3,10-dicarboxylic acid with 4-nonylphenol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The dehydrating agent, such as thionyl chloride or phosphorus oxychloride, facilitates the formation of the ester linkage between the carboxylic acid and the phenol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,10-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted perylene derivatives, which can have different optical and electronic properties depending on the introduced functional groups .
Aplicaciones Científicas De Investigación
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its strong absorption and fluorescence properties.
Biology: Employed in fluorescence microscopy and imaging techniques to label and visualize biological samples.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of bis(4-nonylphenyl) perylene-3,10-dicarboxylate involves its interaction with light and its ability to transfer energy. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then transfer energy to other molecules or generate reactive oxygen species, which can be harnessed for various applications, such as imaging or photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Bis(n-octylamino)perylene-3,49,10-bis(dicarboximide): Known for its charge-transfer optical transitions and weak fluorescence.
N,N-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide): Used in organic photovoltaic devices and organic solar cells.
Uniqueness
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. The presence of the 4-nonylphenyl groups enhances its solubility and processability, making it suitable for various industrial applications .
Propiedades
Número CAS |
104989-10-8 |
|---|---|
Fórmula molecular |
C52H56O4 |
Peso molecular |
745.0 g/mol |
Nombre IUPAC |
bis(4-nonylphenyl) perylene-3,10-dicarboxylate |
InChI |
InChI=1S/C52H56O4/c1-3-5-7-9-11-13-15-19-37-25-29-39(30-26-37)55-51(53)47-35-33-45-46-34-36-48(44-24-18-22-42(50(44)46)41-21-17-23-43(47)49(41)45)52(54)56-40-31-27-38(28-32-40)20-16-14-12-10-8-6-4-2/h17-18,21-36H,3-16,19-20H2,1-2H3 |
Clave InChI |
UCGGKCUYHJMMCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C3C4=CC=C(C5=CC=CC(=C54)C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


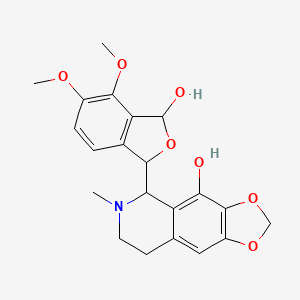
![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
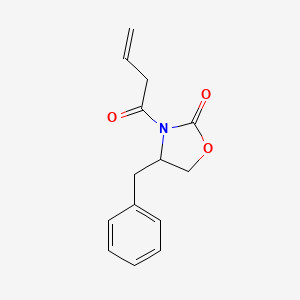
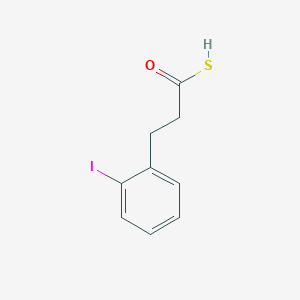
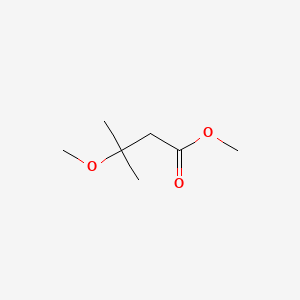

![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)
